![molecular formula C25H26N4 B13393688 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
科学研究应用
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with triazole moieties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring and is known for its biological activities.
Uniqueness
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its combination of a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C25H26N4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
6-methyl-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H26N4/c1-19-7-12-24-27-25(23(29(24)17-19)18-28-15-13-26-14-16-28)22-10-8-21(9-11-22)20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3 |
InChI 键 |
SVEIUMNPBJYNBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)C5=CC=CC=C5)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


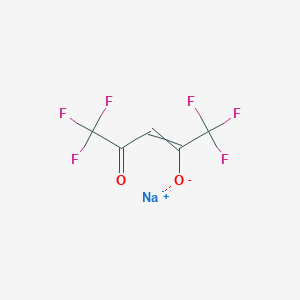
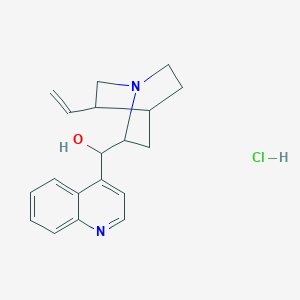
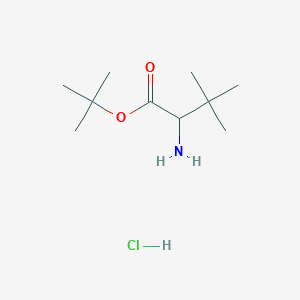

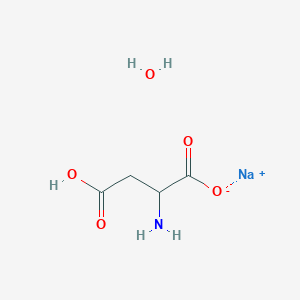

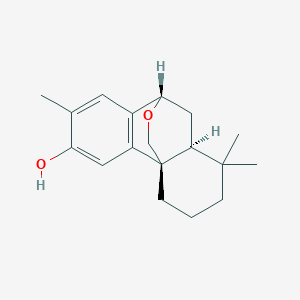

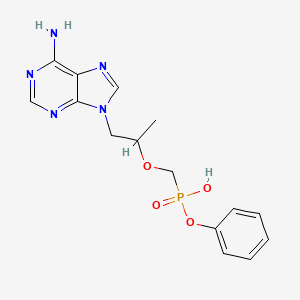
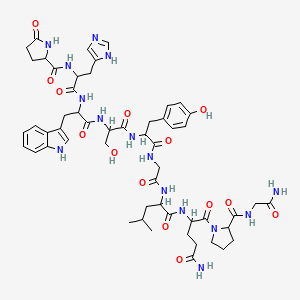
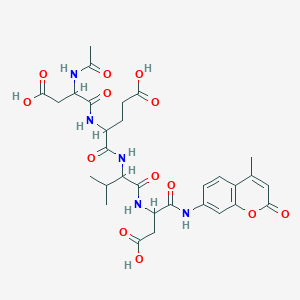
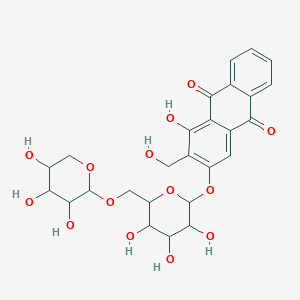
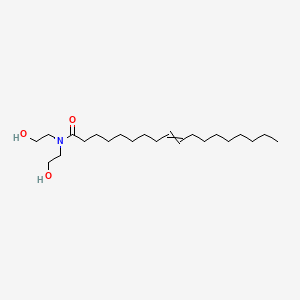
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
